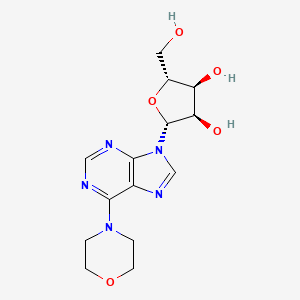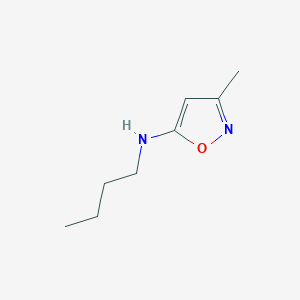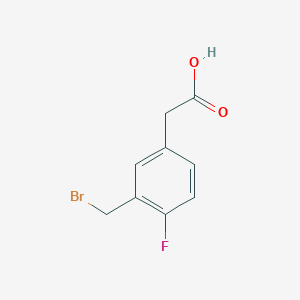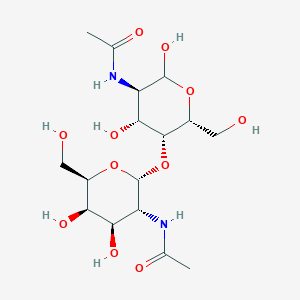
2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose is a complex carbohydrate derivative known for its role in various biological processes. This compound is a type of glycopeptide, which means it consists of a peptide linked to a carbohydrate moiety. Glycopeptides are significant in the study of cell biology and immunology due to their involvement in cell-cell recognition and signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common method involves the use of glycosyl donors and acceptors in the presence of catalysts to form the glycosidic bond. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver triflate or boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. These methods ensure high yield and purity of the final product. The process typically includes the use of solid-phase synthesis techniques, where the glycopeptide is assembled step-by-step on a solid support, followed by cleavage and purification.
化学反应分析
Types of Reactions
2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the carbohydrate moiety, often using reagents like periodic acid.
Reduction: Reduction reactions can be used to alter the functional groups, typically employing reagents like sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups into the molecule, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like azides or electrophiles like alkyl halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex glycopeptides and glycoconjugates.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases like cancer and infections.
Industry: Utilized in the production of biocompatible materials and as a component in various biochemical assays.
作用机制
The mechanism of action of 2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose involves its interaction with specific molecular targets, such as lectins and glycoproteins. These interactions can trigger signaling pathways that regulate various cellular functions, including immune responses and cell adhesion. The carbohydrate moiety plays a crucial role in these interactions by binding to specific receptors on the cell surface.
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-D-galactopyranose: A simpler carbohydrate derivative with similar biological functions.
2-Acetamido-2-deoxy-D-glucopyranose: Another glycopeptide with comparable properties but different structural features.
N-Acetylglucosamine: A common monosaccharide involved in the synthesis of glycoproteins and glycolipids.
Uniqueness
2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of multiple acetamido groups. These structural features contribute to its distinct biological activities and make it a valuable compound in various research fields.
属性
分子式 |
C16H28N2O11 |
|---|---|
分子量 |
424.40 g/mol |
IUPAC 名称 |
N-[(3R,4R,5R,6R)-5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12-,13-,14+,15?,16-/m1/s1 |
InChI 键 |
CDOJPCSDOXYJJF-GAOBXVHJSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


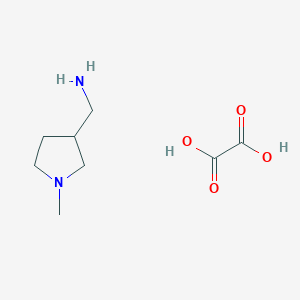
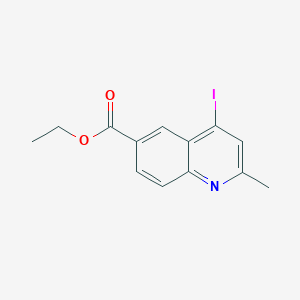
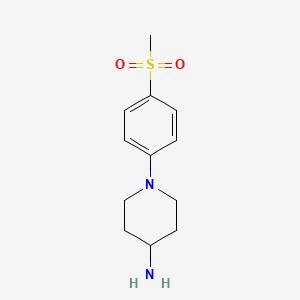
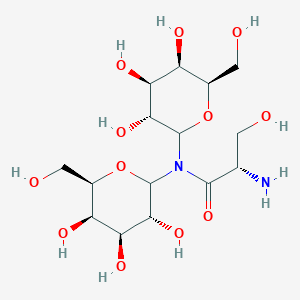
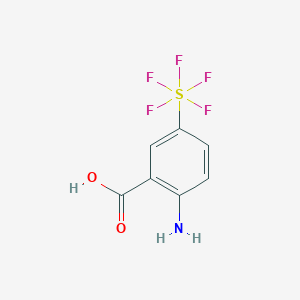
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
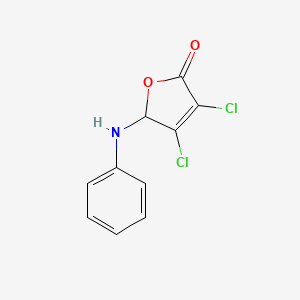
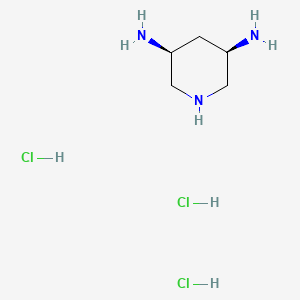

![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
